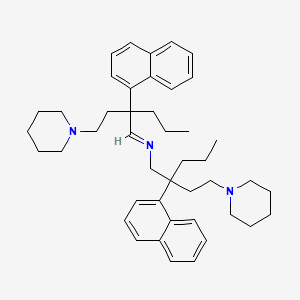![molecular formula C8H10FNO B15289005 [2-Fluoro-6-(methylamino)phenyl]methanol CAS No. 504433-56-1](/img/structure/B15289005.png)
[2-Fluoro-6-(methylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-6-(methylamino)phenyl]methanol: is an organic compound that belongs to the class of aromatic alcohols It features a fluorine atom and a methylamino group attached to a benzene ring, with a hydroxymethyl group at the para position relative to the fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylamino)phenyl]methanol typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-6-nitroaniline. This intermediate is then reduced to 2-fluoro-6-aminophenol.
Methylation: The amino group of 2-fluoro-6-aminophenol is methylated using methyl iodide in the presence of a base such as sodium carbonate to yield 2-fluoro-6-(methylamino)phenol.
Formylation and Reduction: The hydroxyl group of 2-fluoro-6-(methylamino)phenol is formylated using formaldehyde, followed by reduction with a reducing agent like sodium borohydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-Fluoro-6-(methylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-6-(methylamino)benzaldehyde or 2-fluoro-6-(methylamino)benzoic acid.
Reduction: Formation of 2-fluoro-6-(methylamino)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [2-Fluoro-6-(methylamino)phenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of [2-Fluoro-6-(methylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
2-Fluoro-6-aminophenol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-Fluoro-6-(dimethylamino)phenylmethanol: Contains an additional methyl group on the amino nitrogen, which can affect its reactivity and interactions.
2-Fluoro-6-(methylamino)benzoic acid: The carboxylic acid group significantly alters its chemical behavior compared to the hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [2-Fluoro-6-(methylamino)phenyl]methanol provides unique reactivity, allowing for further functionalization and derivatization.
Fluorine Atom: The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.
Propiedades
Número CAS |
504433-56-1 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
[2-fluoro-6-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,10-11H,5H2,1H3 |
Clave InChI |
UNCMUWKYPXWFJE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


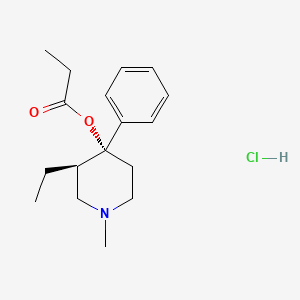
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
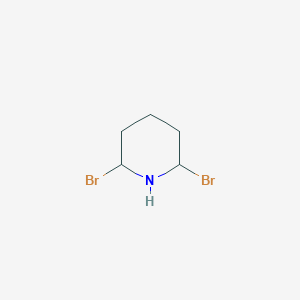
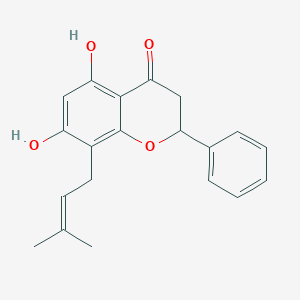
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)

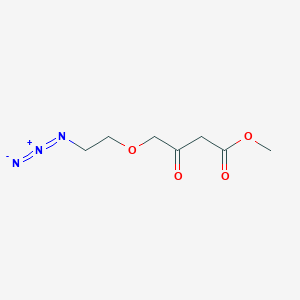
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
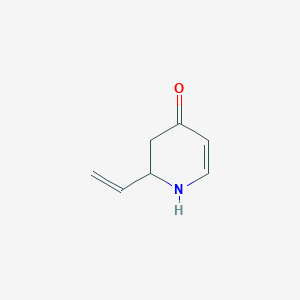

![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
